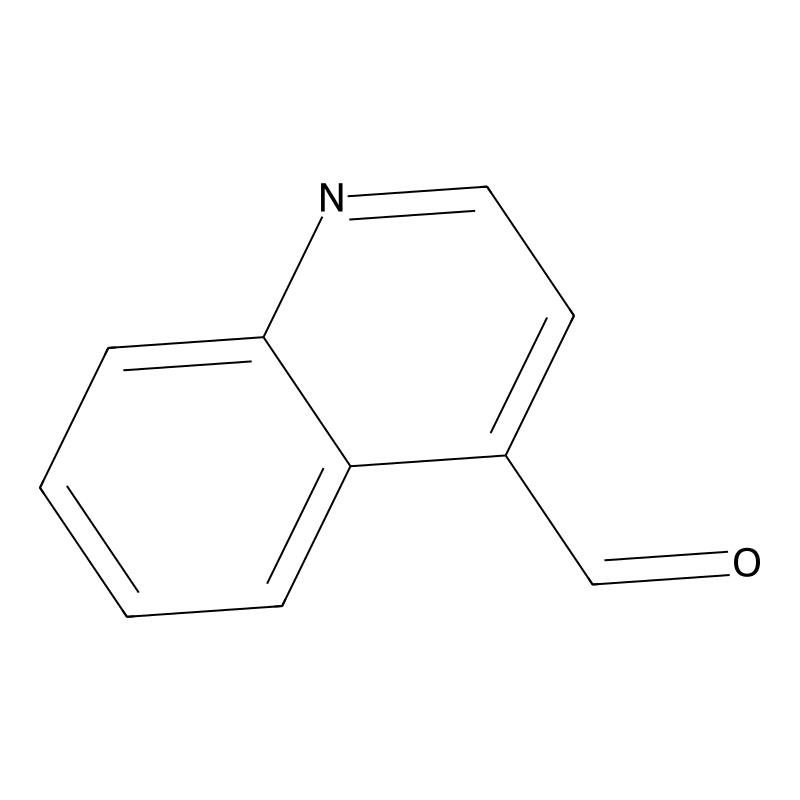

Quinoline-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functionalized Quinolines

Quinoline-4-carbaldehyde serves as a valuable precursor for the synthesis of diverse quinoline derivatives, a class of organic compounds with a wide range of biological activities. By modifying the functional groups attached to the quinoline core, scientists can create new molecules with potential applications in drug discovery and material science [].

One common synthetic approach involves condensation reactions between quinoline-4-carbaldehyde and various nucleophiles, such as amines, hydrazines, and alcohols. These reactions can generate various functionalized quinolines with tailored properties [].

Studies on Antibacterial Activity

Some studies have investigated the potential antibacterial activity of quinoline-4-carbaldehyde and its derivatives. These studies have shown that certain modifications to the quinoline structure can enhance their antibacterial properties against specific bacterial strains []. However, further research is needed to determine the effectiveness and safety of these compounds as potential antibiotics.

Quinoline-4-carbaldehyde is a derivative of quinoline, a bicyclic aromatic molecule containing a benzene ring fused with a pyridine ring. It has an aldehyde functional group (CHO) attached at the fourth carbon position of the quinoline ring []. This compound can be isolated from natural sources like cinchona bark but is typically synthesized in laboratories []. Quinoline-4-carbaldehyde holds significance in scientific research due to its reactive nature and potential for functionalization, making it a valuable building block for the synthesis of more complex molecules with diverse applications.

Molecular Structure Analysis

The key feature of quinoline-4-carbaldehyde's structure is the combination of the aromatic quinoline ring system and the electron-withdrawing aldehyde group. The planar aromatic rings allow for delocalization of electrons, influencing the molecule's reactivity. The aldehyde group contributes to its electrophilic character, making it susceptible to nucleophilic attack []. Additionally, the position of the aldehyde group at the fourth carbon allows for further functionalization without disrupting the aromaticity of the quinoline ring [].

Chemical Reactions Analysis

Quinoline-4-carbaldehyde participates in various chemical reactions due to its reactive functional groups. Here are some notable examples:

- Aldol condensation: This reaction involves a condensation reaction between quinoline-4-carbaldehyde and a ketone or another aldehyde, forming a β-hydroxyenone product. This reaction is useful for creating new carbon-carbon bonds with increased structural complexity.

Balanced Chemical Equation:

C10H7NO (Quinoline-4-carbaldehyde) + CH3COCH3 (Acetone) -> C13H11NO2 (β-hydroxyenone product) + H2O (Water)Nucleophilic addition reactions

The electrophilic carbon of the aldehyde group can react with various nucleophiles like amines or alcohols, leading to the formation of imines or acetals, respectively.

Reductive amination

This reaction involves the reduction of the aldehyde group to a primary amine using a reducing agent like sodium borohydride. This allows for the introduction of a nitrogen-containing functionality into the molecule.

Physical And Chemical Properties Analysis

- Oxidation: Quinoline-4-carbaldehyde can be oxidized to form quinoline-4-carboxylic acid. This process often involves mild oxidizing agents, such as hypervalent iodine(III) reagents, which facilitate the transformation without the need for metal catalysts .

- Condensation Reactions: It can participate in condensation reactions, forming various derivatives. For instance, it can react with amines to produce imines or other nitrogen-containing compounds.

- Nucleophilic Addition: The electrophilic nature of the carbonyl group in the aldehyde allows for nucleophilic addition reactions, where nucleophiles can attack the carbon atom, leading to the formation of alcohols or other functional groups.

Quinoline derivatives, including quinoline-4-carbaldehyde, have been studied for their biological activities:

- Antimicrobial Properties: Quinoline compounds exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.

- Anticancer Activity: Some studies indicate that quinoline derivatives may possess anticancer properties, inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: Quinoline compounds have also shown promise in reducing inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

Several methods have been developed for synthesizing quinoline-4-carbaldehyde:

- Oxidation of 4-Methylquinolines: A notable method involves the chemoselective oxidation of 4-methylquinolines using hypervalent iodine(III) reagents. This metal-free approach offers high yields and good functional group tolerance under mild conditions .

- Condensation Reactions: Quinoline-4-carbaldehyde can be synthesized through condensation reactions involving appropriate starting materials such as aniline and aldehydes under acidic conditions.

- One-Pot Reactions: Recent advancements include one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and reducing waste.

Quinoline-4-carbaldehyde has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a precursor for synthesizing pharmaceutical agents, particularly those targeting infectious diseases and cancer.

- Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

- Chemical Intermediates: Quinoline-4-carbaldehyde serves as an important intermediate in organic synthesis for producing various quinoline derivatives.

Research on quinoline-4-carbaldehyde's interactions focuses on its binding affinity to biological targets. Studies indicate that it may interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects. Further investigation into these interactions could elucidate its mechanism of action and enhance its application in drug development.

Quinoline-4-carbaldehyde shares structural similarities with several other compounds within the quinoline family. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Quinoline | Basic quinoline structure | No aldehyde functionality; primarily used as a base structure in organic synthesis. |

| 4-Methylquinoline | Methyl-substituted quinoline | Exhibits different reactivity patterns due to methyl substitution; used in similar synthetic pathways. |

| Quinoline-2-carbaldehyde | Aldehyde at position 2 | Different position of the aldehyde group leads to varied chemical reactivity and biological activity. |

| Quinoline-3-carboxylic acid | Carboxylic acid derivative | Contains a carboxylic acid group instead of an aldehyde; shows different biological properties. |

Quinoline-4-carbaldehyde's unique positioning of the aldehyde group distinguishes it from these similar compounds, influencing its reactivity and potential applications in medicinal chemistry and organic synthesis.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant